Cas no 1544779-14-7 (3-amino-2-3-(dimethylamino)phenylpropanoic acid)
3-amino-2-3-(dimethylamino)phenylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-3-(dimethylamino)phenylpropanoic acid
- 3-amino-2-[3-(dimethylamino)phenyl]propanoic acid
- EN300-1821773
- 1544779-14-7
-
- Inchi: 1S/C11H16N2O2/c1-13(2)9-5-3-4-8(6-9)10(7-12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15)
- InChI Key: SXJZKOAIGNJFTE-UHFFFAOYSA-N
- SMILES: OC(C(CN)C1C=CC=C(C=1)N(C)C)=O
Computed Properties
- Exact Mass: 208.121177757g/mol
- Monoisotopic Mass: 208.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 66.6Ų
3-amino-2-3-(dimethylamino)phenylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1821773-0.05g |
3-amino-2-[3-(dimethylamino)phenyl]propanoic acid |
1544779-14-7 | 0.05g |
$864.0 | 2023-09-19 | ||
| Enamine | EN300-1821773-0.1g |
3-amino-2-[3-(dimethylamino)phenyl]propanoic acid |
1544779-14-7 | 0.1g |
$904.0 | 2023-09-19 | ||
| Enamine | EN300-1821773-0.25g |
3-amino-2-[3-(dimethylamino)phenyl]propanoic acid |
1544779-14-7 | 0.25g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1821773-0.5g |
3-amino-2-[3-(dimethylamino)phenyl]propanoic acid |
1544779-14-7 | 0.5g |
$987.0 | 2023-09-19 | ||
| Enamine | EN300-1821773-1.0g |
3-amino-2-[3-(dimethylamino)phenyl]propanoic acid |
1544779-14-7 | 1g |
$1029.0 | 2023-06-03 | ||
| Enamine | EN300-1821773-2.5g |
3-amino-2-[3-(dimethylamino)phenyl]propanoic acid |
1544779-14-7 | 2.5g |
$2014.0 | 2023-09-19 | ||
| Enamine | EN300-1821773-5.0g |
3-amino-2-[3-(dimethylamino)phenyl]propanoic acid |
1544779-14-7 | 5g |
$2981.0 | 2023-06-03 | ||
| Enamine | EN300-1821773-10.0g |
3-amino-2-[3-(dimethylamino)phenyl]propanoic acid |
1544779-14-7 | 10g |
$4421.0 | 2023-06-03 | ||
| Enamine | EN300-1821773-1g |
3-amino-2-[3-(dimethylamino)phenyl]propanoic acid |
1544779-14-7 | 1g |
$1029.0 | 2023-09-19 | ||
| Enamine | EN300-1821773-5g |
3-amino-2-[3-(dimethylamino)phenyl]propanoic acid |
1544779-14-7 | 5g |
$2981.0 | 2023-09-19 |
3-amino-2-3-(dimethylamino)phenylpropanoic acid Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 3-amino-2-3-(dimethylamino)phenylpropanoic acid
3-Amino-2-(3-(Dimethylamino)Phenyl)Propanoic Acid: A Comprehensive Overview
CAS No. 1544779-14-7, commonly referred to as 3-amino-2-(3-(dimethylamino)phenyl)propanoic acid, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule combines an amino group with a dimethylamino-substituted phenyl ring, making it a versatile building block for various chemical reactions.
The synthesis of 3-amino-2-(3-(dimethylamino)phenyl)propanoic acid involves a multi-step process that typically begins with the preparation of the dimethylamino-substituted phenyl ring. This is often achieved through Friedel-Crafts alkylation or acylation, followed by nucleophilic substitution or addition reactions to introduce the amino and carboxylic acid functionalities. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
3-Amino-2-(3-(dimethylamino)phenyl)propanoic acid exhibits interesting pharmacological properties, particularly in its ability to act as a precursor for bioactive molecules. Its structure allows for easy modification, enabling the creation of derivatives with enhanced bioavailability and efficacy. For instance, researchers have explored its use as a building block for peptide synthesis, where the amino group can be readily coupled with other amino acids or functional groups.
In terms of biological activity, studies have shown that this compound possesses moderate anti-inflammatory and antioxidant properties. These findings suggest potential applications in the development of therapeutic agents for conditions such as neurodegenerative diseases and cardiovascular disorders. Furthermore, its ability to interact with various cellular receptors makes it a valuable tool in drug discovery programs targeting specific disease pathways.
The structural versatility of CAS No. 1544779-14-7 has also led to its exploration in materials science. Researchers have investigated its use in the synthesis of novel polymers and hybrid materials, leveraging its ability to form hydrogen bonds and engage in π-π interactions. These properties make it a promising candidate for applications in drug delivery systems and biosensors.
Recent studies have focused on optimizing the synthesis and characterization of 3-amino-2-(3-(dimethylamino)phenyl)propanoic acid. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its purity and structural integrity. Additionally, computational modeling has provided insights into its electronic properties and reactivity, aiding in the design of more efficient synthetic routes.
In conclusion, CAS No. 1544779-14-7, or 3-amino-2-(3-(dimethylamino)phenyl)propanoic acid, is a compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable asset in both academic research and industrial development. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the advancement of science and medicine.
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